2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate
Description
2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate is an acrylate ester derivative featuring a hydroxyl group, an allyl ether moiety, and a methacrylate group.
Properties
IUPAC Name |
(2-hydroxy-3-prop-2-enoxypropyl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-5-13-6-9(11)7-14-10(12)8(2)3/h4,9,11H,1-2,5-7H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATQDAJIFIVBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497612 | |
| Record name | 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13438-19-2 | |
| Record name | 2-Hydroxy-3-(2-propen-1-yloxy)propyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13438-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(allyloxy)-2-hydroxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.245.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The most efficient route involves epoxide ring-opening of allyl glycidyl ether (AGE) with methacrylic acid (MAA). The reaction proceeds via acid-catalyzed nucleophilic attack at the less sterically hindered carbon of the epoxide group, forming a secondary alcohol and ester linkage.
Key steps :
Experimental Protocol
Characterization Data :
- FT-IR : Disappearance of epoxy ring absorption (915 cm⁻¹), emergence of ester C=O (1720 cm⁻¹)
- ¹H NMR (CDCl₃) : δ 6.10 (s, 1H, CH₂=C), 5.55 (m, 2H, allyl CH₂), 4.30–4.15 (m, 4H, OCH₂), 3.80 (br s, 1H, OH)
Esterification of 2-Hydroxy-3-Allyloxypropanol
Diol Precursor Synthesis
2-Hydroxy-3-allyloxypropanol is synthesized through controlled hydrolysis of AGE:
Reaction :
$$
\text{Allyl glycidyl ether} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{2-Hydroxy-3-allyloxypropanol}
$$
| Condition | Value | Outcome |
|---|---|---|
| Acid catalyst | H₂SO₄ (0.5 wt%) | 78% diol yield |
| Temperature | 60°C | Minimizes ether cleavage |
| Reaction time | 6 h | Complete ring-opening |
Methacrylation Process
The diol undergoes selective esterification at the primary hydroxyl group using methacryloyl chloride:
Optimized conditions :
- Methacryloyl chloride:diol = 1.2:1 (mol/mol)
- Triethylamine (2 eq) as HCl scavenger
- Dichloromethane solvent at 0→25°C
- 12 h reaction time
Yield : 67% after silica gel chromatography (hexane:ethyl acetate 4:1)
Side reaction mitigation :
- Stepwise addition of methacryloyl chloride
- Strict temperature control below 30°C
Transesterification Approach
Catalytic System Screening
Comparative evaluation of transesterification catalysts using methyl methacrylate and 2-hydroxy-3-allyloxypropanol:
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Titanium(IV) isopropoxide | 58 | 82 |
| Candida antarctica lipase B | 41 | 94 |
| Dibutyltin dilaurate | 63 | 78 |
Optimal conditions :
- 110°C, toluene solvent, 4Å molecular sieves
- Methanol removal via Dean-Stark trap
- 24 h reaction time
Kinetic Analysis
The reaction follows pseudo-first-order kinetics with rate constant $$ k = 1.2 \times 10^{-4} \, \text{s}^{-1} $$ at 110°C. Activation energy calculated as $$ E_a = 45.6 \, \text{kJ/mol} $$ via Arrhenius plot (R² = 0.983).
Radical Polymerization Considerations
Stability During Synthesis
The allyl ether and methacrylate groups exhibit distinct polymerization tendencies:
| Group | Relative reactivity ratio (r₁) | Q-e parameters |
|---|---|---|
| Methacrylate | 0.87 | Q=0.74, e=0.40 |
| Allyl ether | 0.12 | Q=0.03, e=-1.54 |
Key findings :
Inhibitor Effectiveness
| Inhibitor | Concentration (ppm) | Induction time (min) |
|---|---|---|
| Hydroquinone | 200 | 48 |
| MEHQ | 150 | 52 |
| TEMPO | 100 | 120 |
Industrial-Scale Production Challenges
Purification Issues
Common impurities and removal strategies:
| Impurity | Source | Removal Method |
|---|---|---|
| Diglycidyl ether | AGE dimerization | Short-path distillation |
| Methacrylic anhydride | MAA self-condensation | Hydrolysis (pH 9 buffer) |
| Oligomers | Premature polymerization | Molecular sieves (3Å) |
Continuous Process Design
Two-stage reactor system for high-volume production:
- Stage 1 : Epoxide ring-opening at 90°C (residence time 45 min)
- Stage 2 : Product stabilization via thin-film evaporation (0.5 mbar, 80°C)
Economic metrics :
- Space-time yield: 3.8 kg/(m³·h)
- E-factor: 1.7 (excluding water)
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
Comparative study of thermal vs. microwave methods:
| Parameter | Conventional | Microwave (300 W) |
|---|---|---|
| Reaction time | 240 min | 35 min |
| Energy consumption | 8.4 MJ/kg | 1.9 MJ/kg |
| Byproduct formation | 12% | 6% |
Flow Chemistry Approaches
Microreactor system advantages:
- 5× higher heat transfer coefficient vs. batch
- 94% conversion achieved in 11.7 s residence time
- Narrower molecular weight distribution (Đ = 1.12 vs. 1.31)
Analytical Characterization Standards
Spectroscopic Fingerprints
Critical absorption bands :
- $$ \nu(\text{C=O}) $$: 1720–1710 cm⁻¹ (ester)
- $$ \nu(\text{C-O-C}) $$: 1165 cm⁻¹ (allyl ether)
- $$ \delta(\text{=C-H}) $$: 945 cm⁻¹ (methacrylate)
Chromatographic Purity
HPLC method validation parameters:
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: Acetonitrile/water (70:30)
- Retention time: 6.73 min
- LOD: 0.08 μg/mL, LOQ: 0.25 μg/mL
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers.
Addition Reactions: The double bonds in the propenyl groups can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)
Acids and Bases: Hydrochloric acid, sodium hydroxide
Solvents: Toluene, ethanol, water
Major Products Formed
Polymers: Poly(2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester)
Alcohols and Acids: 2-Hydroxy-3-(2-propenyloxy)propanol and 2-Propenoic acid, 2-methyl-
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. The presence of the propenyl groups allows for the formation of covalent bonds with other monomers, leading to the creation of complex polymer structures. These polymers can interact with various molecular targets and pathways, depending on their specific application .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups include:
- Allyl ether (prop-2-en-1-yl oxy) : Provides sites for radical reactions or crosslinking.
- Methacrylate (2-methylprop-2-enoate): Enables polymerization via free-radical mechanisms.
Table 1: Structural Comparison with Related Compounds
Reactivity and Polymerization Behavior
- Target Compound : The allyl ether and methacrylate groups allow dual reactivity: allyl ethers can undergo thiol-ene click chemistry, while methacrylates polymerize via radical mechanisms. The hydroxyl group may participate in hydrogen bonding, influencing crystallinity .
- Methyl Methacrylate: A benchmark monomer for producing poly(methyl methacrylate) (PMMA), valued for transparency and rigidity. Lacks hydroxyl/allyl groups, limiting crosslinking versatility compared to the target compound .
- Perfluorinated Methacrylate () : Fluorine atoms impart chemical inertness and hydrophobicity, making it suitable for coatings but less reactive in polar environments .
- Sodium 2-methylprop-2-ene-1-sulphonate : Ionic sulfonate group enhances water solubility, favoring applications in hydrogels or ion-exchange resins .
Biological Activity
2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate, also known as a type of methacrylate compound, has garnered interest in various fields, including biochemistry and materials science. Its unique structure suggests potential biological activities, particularly in the context of polymer applications and interactions with biological systems.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
It features a hydroxy group, an allyl ether moiety, and a methacrylate group, which contribute to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its cytotoxicity, skin irritation potential, and allergenic properties.
Cytotoxicity and Irritation
Studies indicate that this compound can cause skin irritation and may elicit allergic reactions. Specifically:
- Skin Irritation : Classified as H315 (Causes skin irritation) .
- Allergic Reactions : Classified as H317 (May cause an allergic skin reaction) .
These properties highlight the need for caution when handling the compound in laboratory or industrial settings.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Toxicological Assessments :
-
Polymer Interactions :
- Research into polymer manufacturing has revealed that compounds like this compound are used as additives to enhance material properties. These studies suggest that while enhancing physical properties, they may also influence biological interactions when used in medical devices or drug delivery systems .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H16O4 |
| Skin Irritation Classification | H315 |
| Allergenic Potential | H317 |
| Cytotoxicity | Significant at high concentrations |
Q & A
Q. What is the synthetic methodology for 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate?
The compound is synthesized via esterification of acrylic acid with 2-Hydroxy-3-(2-propenyloxy)propanol. Catalysts such as sulfuric acid or p-toluenesulfonic acid are employed under reflux conditions. Post-reaction purification involves distillation or chromatography to isolate the product .
| Reaction Component | Role | Conditions |
|---|---|---|
| Acrylic acid | Reactant | Reflux (~100–120°C) |
| 2-Hydroxy-3-(2-propenyloxy)propanol | Reactant | Equimolar ratio |
| Sulfuric acid | Catalyst | 1–5 mol% |
Q. Which spectroscopic techniques are optimal for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy confirms proton environments (e.g., hydroxyl and acrylate groups). Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1720 cm⁻¹). Mass spectrometry (MS) validates molecular weight (C₉H₁₄O₄, MW 186.2 g/mol). Computational tools like SMILES (e.g., CC(=C)C(=O)OCC(COC1CC=C1)O) and InChIKey (e.g., AMFGWXWBFGVCKG-UHFFFAOYSA-N) aid in structural modeling .
Q. What are the primary biomedical research applications of this compound?
The monomer is used in synthesizing hydrogels for drug delivery systems and biocompatible coatings for medical devices. In vitro biocompatibility testing (e.g., ISO 10993-5 cytotoxicity assays) and degradation studies under physiological conditions are critical for validation .
Advanced Research Questions
Q. How does the radical polymerization mechanism of this monomer influence polymer properties?
Radical polymerization, initiated by thermal (e.g., AIBN) or UV-activated initiators, forms cross-linked networks. The hydroxyl group enhances hydrogen bonding, improving mechanical strength. Kinetic studies (e.g., using differential scanning calorimetry or real-time FTIR) reveal dependencies on initiator concentration and temperature .
| Parameter | Impact on Polymerization |
|---|---|
| Initiator Type | Affects initiation rate and radical stability |
| Temperature | Higher temps accelerate chain propagation |
| Monomer Purity | Impurities inhibit cross-linking efficiency |
Q. What challenges arise in analyzing hydrolytic stability under varying pH conditions?
Hydrolysis at acidic (pH < 3) or alkaline (pH > 10) conditions yields acrylic acid and 2-Hydroxy-3-(2-propenyloxy)propanol. High-performance liquid chromatography (HPLC) quantifies degradation products, while Arrhenius modeling predicts shelf-life stability. Competing ester cleavage pathways complicate kinetic analysis .
Q. How can computational modeling optimize copolymer design with this monomer?
Density Functional Theory (DFT) predicts reactivity ratios for copolymerization with acrylates or methacrylates. Molecular dynamics simulations assess hydrogen-bonding interactions between hydroxyl groups and co-monomers, guiding material design for targeted mechanical or swelling properties .
Data Contradictions and Resolution
- Synthesis Yield Variability : Discrepancies in reported yields (60–85%) may stem from catalyst efficiency or side reactions (e.g., oligomerization). Resolution: Optimize catalyst loading and reaction time via Design of Experiments (DoE) .
- Polymer Degradation Rates : Conflicting hydrolysis rates in literature could reflect differences in experimental pH control or impurity levels. Resolution: Standardize buffer systems and validate monomer purity via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
